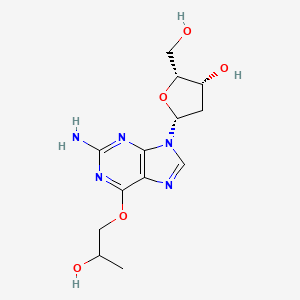

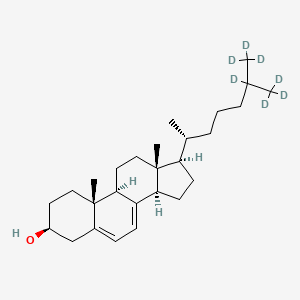

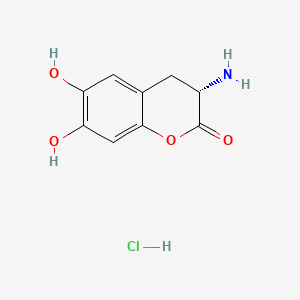

(R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to (R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 has been explored through various methods. One study describes the synthesis and crystal structure of a related compound, indicating detailed crystallization processes and configurations of the molecule (Li, Wang, & Chen, 2001). Another research effort reports the synthesis of a compound from dimethyl-L-tartrate and benzophenone, shedding light on the conformation and interactions within the molecule (Irurre et al., 1992).

Molecular Structure Analysis

Molecular structure analysis, including vibrational circular dichroism (VCD) studies, provides insights into the structural characteristics and intramolecular hydrogen bonding of compounds like this compound (Nakao, Kyōgoku, & Sugeta, 1986). These analyses contribute significantly to understanding the molecular conformation and the impact of hydrogen bonding on the compound's properties.

Chemical Reactions and Properties

Research on similar compounds has focused on bidentate chelation-controlled asymmetric synthesis, demonstrating the versatility and reactivity of these molecules in creating α-hydroxy esters (Jung, Ho, & Kim, 2000). These studies underscore the compound's potential in synthetic organic chemistry, particularly in asymmetric synthesis.

Physical Properties Analysis

The physical properties of compounds akin to this compound, such as crystal structure and solvation effects, have been the subject of scientific investigation. For instance, the study of crystalline inclusion compounds reveals the kinetics of desolvation and structural details, providing valuable information on the stability and behavior of these molecules under different conditions (Bourne, Oom, & Toda, 1997).

Chemical Properties Analysis

The chemical properties of similar dioxolane compounds have been explored through various reactions, including the resolution of isomers via enzymatic processes, highlighting the enantioselectivity and potential for specific synthetic applications (Miyazawa et al., 1999). This aspect is crucial for understanding the compound's reactivity and potential for producing enantiomerically pure substances.

Applications De Recherche Scientifique

Asymmetric Synthesis

(R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 has been explored as a chiral auxiliary for asymmetric synthesis, particularly in the context of α-hydroxy esters. Its utilization in bidentate chelation-controlled alkylation of glycolate enolate has been demonstrated to produce enantioselective outcomes, showcasing its potential in stereoselective chemical transformations (Jung et al., 2000).

Heterogeneously Catalyzed Condensations

The compound has been implicated in studies focusing on heterogeneously catalyzed condensations, particularly involving glycerol with various aldehydes and ketones. These studies explore its role in the formation of cyclic acetals and ketals, potentially offering novel pathways for the synthesis of platform chemicals derived from renewable materials (Deutsch et al., 2007).

Synthesis of Diol Derivatives

Efforts have also been made to synthesize diol derivatives from this compound, highlighting its versatility as a precursor in organic synthesis. The transformation of this compound into various diol configurations has been achieved with high yields, demonstrating its utility in the synthesis of complex organic molecules (Leftheris & Goodman, 1989).

Enantiomerically Pure Compounds

Research has also been conducted on the preparation of enantiomerically pure compounds using this compound as a starting material. These studies contribute to the field of chiral chemistry, providing insights into the synthesis of pure enantiomers for applications in asymmetric catalysis and synthesis (Casati et al., 2011).

Vibrational Circular Dichroism Studies

The compound has been subject to vibrational circular dichroism (VCD) studies, particularly focusing on the OH stretching vibration. These studies provide valuable information on the intramolecular hydrogen bonding characteristics and conformations of the molecule, contributing to the understanding of its stereochemical properties (Nakao et al., 1986).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

dideuterio-(4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolan-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/i3D2,4D2,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVYQYLELCKWAN-ZDGANNJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(O1)(C)C)([2H])C([2H])([2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-O-methoxymethyl-4-hydroxyphenyl)-](/img/no-structure.png)

![1-[4-(Methoxymethoxy)phenyl]piperazine](/img/structure/B1146821.png)